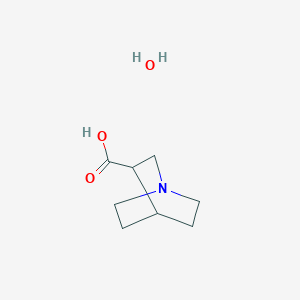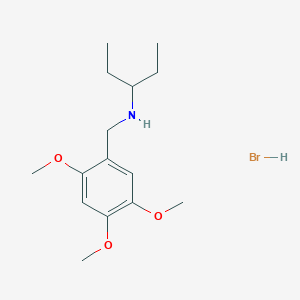
butyl 2-amino-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
butyl 2-amino-2-methylpropanoate is an ester derivative of 2-aminoisobutyric acid, a non-proteinogenic amino acid. This compound is known for its unique structural properties and its role in various chemical and biological applications. It is characterized by the presence of an amino group and a butyl ester group attached to the isobutyric acid backbone, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoisobutyric acid butyl ester typically involves the esterification of 2-aminoisobutyric acid. One common method is the reaction of 2-aminoisobutyric acid with butanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-aminoisobutyric acid butyl ester can be achieved through the selective hydroamination of methacrylic acid, followed by esterification with butanol. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the ester with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: butyl 2-amino-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-aminoisobutyric acid and butanol in the presence of water and an acid or base catalyst.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions:
Hydrolysis: Typically performed with water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in organic solvents like dichloromethane.
Oxidation/Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.
Major Products:
Hydrolysis: 2-Aminoisobutyric acid and butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation/Reduction: Oxidized or reduced forms of the ester, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
butyl 2-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in peptide synthesis and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-aminoisobutyric acid butyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides, influencing their structure and function. The presence of the butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
2-Aminoisobutyric Acid: The parent compound, lacking the butyl ester group.
2-Methylalanine: Another non-proteinogenic amino acid with similar structural features.
α-Aminoisobutyric Acid: An alternative name for 2-aminoisobutyric acid, highlighting its structural similarity.
Uniqueness: butyl 2-amino-2-methylpropanoate is unique due to the presence of the butyl ester group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and its ability to participate in esterification reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
16252-91-8 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 |
IUPAC-Name |
butyl 2-amino-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-11-7(10)8(2,3)9/h4-6,9H2,1-3H3 |
InChI-Schlüssel |
HUOOUEMRFYTJJU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)(C)N |
Kanonische SMILES |
CCCCOC(=O)C(C)(C)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B1652811.png)








amine hydrobromide](/img/structure/B1652828.png)


![[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate](/img/structure/B1652833.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide](/img/structure/B1652834.png)
